2,6-ジメチルピラジン

概要

説明

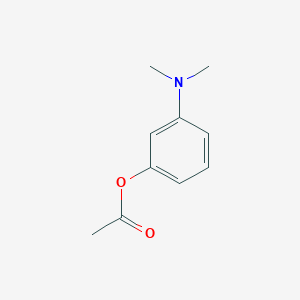

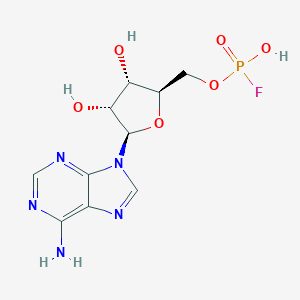

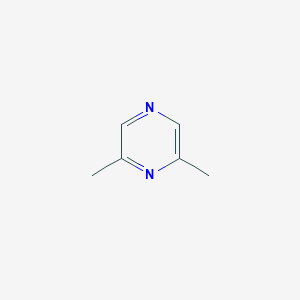

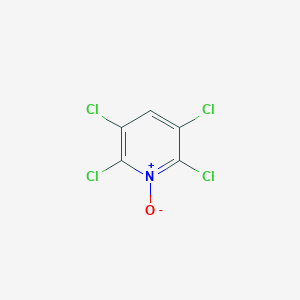

2,6-ジメチルピラジンは、分子式C6H8N2の有機化合物です。これはアルキルピラジンの種類であり、2位と6位に2つのメチル基が置換されたピラジン環を特徴としています。 この化合物は、ナッツ、ロースト、コーヒーのような独特の香りのため知られており、さまざまな食品製品の香料として使用されています .

科学的研究の応用

2,6-Dimethylpyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its role in microbial metabolism and as a signaling molecule.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Widely used as a flavoring agent in the food industry, particularly in products like chocolate, coffee, and roasted nuts

作用機序

2,6-ジメチルピラジンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。

分子標的: 嗅覚受容体と相互作用し、強い香りに寄与します。

生化学分析

Biochemical Properties

2,6-Dimethylpyrazine interacts with various enzymes and proteins. For instance, it is synthesized by Bacillus strains isolated from natto fermented soybean .

Cellular Effects

2,6-Dimethylpyrazine has been found to have effects on various types of cells and cellular processes. Some substituted pyrazines have been found to have pharmacological effects, such as diuretic, hepatoprotective, antithrombogenic, and tuberculostatic effects .

Molecular Mechanism

It is known that it interacts with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

2,6-Dimethylpyrazine is involved in various metabolic pathways. For instance, it is produced during the metabolism of levodopa by Enterococcus faecalis, Clostridium sporogenes, and Eggerthella lenta .

Transport and Distribution

It is known that it can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .

Subcellular Localization

It is known that it can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .

準備方法

合成経路と反応条件: 2,6-ジメチルピラジンは、いくつかの方法によって合成することができます。一般的なアプローチの1つは、1,2-ジアミノプロパンとアセトインの縮合、続いて環化と酸化が含まれます。 別の方法には、アンモニウム塩とグリセリンの存在下でアクロレインとアンモニアを反応させることが含まれます .

工業的生産方法: 産業現場では、2,6-ジメチルピラジンは、アミノ酸と還元糖を熱下で反応させるメイラード反応によって生成されることがよくあります。 この方法は、食品業界で香気成分を製造するために広く使用されています .

化学反応の分析

反応の種類: 2,6-ジメチルピラジンは、次のようなさまざまな化学反応を起こします。

酸化: ピラジン-2,6-ジカルボン酸を形成するために酸化される可能性があります。

還元: 還元反応により、2,6-ジメチルピペラジンが生成される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 炭素上のパラジウムなどの触媒を使用した水素化。

主要な製品:

酸化: ピラジン-2,6-ジカルボン酸。

還元: 2,6-ジメチルピペラジン。

4. 科学研究への応用

2,6-ジメチルピラジンは、科学研究で幅広い用途があります。

化学: より複雑な有機分子の合成における構成要素として使用されます。

生物学: 微生物代謝における役割とシグナル伝達分子として研究されています。

医学: 抗菌作用や抗がん作用など、潜在的な治療効果について調査されています。

類似化合物との比較

2,6-ジメチルピラジンは、その特定の置換パターンとそれに起因する特性により、類似の化合物の中でユニークです。類似の化合物には次のものがあります。

2,5-ジメチルピラジン: ロースト食品中に存在し、独特の香りが特徴です。

2,3-ジメチルピラジン: さまざまな食品製品に見られ、香料として使用されています。

2,3,5,6-テトラメチルピラジン: 発酵食品によく見られ、強いフレーバープロファイルで使用されています

比較すると、2,6-ジメチルピラジンは、ナッツとローストのバランスの取れた香りが評価され、フレーバー業界では好ましい選択肢となっています .

特性

IUPAC Name |

2,6-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFZAYHYIWGLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047619 | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to yellow lumpy crystals with a nutty, coffee-like odour | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, very soluble (in ethanol) | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

108-50-9 | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N77Q72C9I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 48 °C | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-dimethylpyrazine?

A1: 2,6-Dimethylpyrazine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol.

Q2: What spectroscopic data is available for 2,6-dimethylpyrazine?

A2: Several spectroscopic techniques have been used to characterize 2,6-dimethylpyrazine. These include: * NMR Spectroscopy: []C CP/MAS NMR has been used to study the solid-state structure and assign resonances. [] * Vibrational Spectroscopy: Infrared (IR), Raman, THz time-domain spectroscopy (THz-TDS), and inelastic neutron scattering (INS) have been employed to investigate the vibrational dynamics of the molecule. [] * UV-Vis Spectroscopy: UV absorption measurements have been used to determine the semiconducting band gap. [] * Electron Spin Resonance (ESR): ESR spectra have provided information about the electronic structure of the 2,6-dimethylpyrazine radical anion. []

Q3: How does the structure of 2,6-dimethylpyrazine influence its coordination chemistry?

A3: The presence of two nitrogen atoms in the pyrazine ring provides 2,6-dimethylpyrazine with the ability to act as a bidentate ligand, coordinating to metal ions. The methyl groups in the 2 and 6 positions can introduce steric hindrance, influencing the geometry of the resulting metal complexes. [, , , , , ]

Q4: What is the impact of methyl group position on the photodissociation of dimethylpyrazines?

A4: Studies comparing 2,3-, 2,5-, and 2,6-dimethylpyrazine reveal that the position of the methyl groups influences the rate constant for HCN formation during UV photodissociation. This suggests that the dissociation mechanism involves a step hindered by the methyl groups, possibly an out-of-plane H atom migration across a nitrogen atom. []

Q5: How does the structure of 2,6-dimethylpyrazine relate to other pyrazines in terms of their highest occupied molecular orbitals (HOMO)?

A5: While pyrazine and 2,6-dimethylpyrazine have a HOMO of n+ character, tetramethylpyrazine exhibits a π(b2g) HOMO. This difference suggests distinct reactivity towards electrophilic attack, with tetramethylpyrazine potentially exhibiting different behavior. []

Q6: How is 2,6-dimethylpyrazine formed in food?

A6: 2,6-Dimethylpyrazine is a common Maillard reaction product, formed during the heating of foods containing sugars and amino acids. [, , , , , , ]

Q7: What foods contain 2,6-dimethylpyrazine?

A7: 2,6-Dimethylpyrazine contributes to the aroma of various foods, including: * Roasted peanuts [] * Coffee [, , , , , ] * Maple Syrup [] * Snow Crab Cooker Effluent [] * Mesquite Pod Mesocarp Flour [] * Fermented Soy Sauce [] * Fish Sauce [, ] * Surimi Gel [] * Cooked Rice [] * Dried Tricholoma matsutake Sing. fruitbody [] * Sesame Seed Oil []

Q8: Can bacteria produce 2,6-dimethylpyrazine?

A8: Yes, certain Bacillus strains isolated from Maotai Daqu starter have been shown to produce 2,6-dimethylpyrazine as a metabolite during solid fermentation. [] Similarly, Staphylococcus xylosus, isolated from fish-sauce mush, increased 2,6-dimethylpyrazine levels during fish sauce fermentation. []

Q9: Does 2,6-dimethylpyrazine have any biological activity?

A9: Research indicates that 2,6-dimethylpyrazine, along with other pyrazine analogs, can induce avoidance and freezing behaviors in mice, suggesting a role in predator-prey chemosignaling. These effects were linked to the stimulation of the accessory olfactory bulb (AOB). []

Q10: Can 2,6-dimethylpyrazine enhance immunoglobulin production?

A10: Studies show that extracts from non-degassed roasted coffee beans, which contain higher levels of 2,6-dimethylpyrazine, can enhance serum IgG and IgA production in mice. [, ]

Q11: How does 2,6-dimethylpyrazine contribute to the sensory profile of sufu?

A11: In sufu, a fermented soybean product, 2,6-dimethylpyrazine has been identified as a key aroma-active compound contributing significantly to its characteristic aroma profile. []

Q12: What is the role of 2,6-dimethylpyrazine in the context of glycerol valorization?

A12: 2,6-Dimethylpyrazine is a valuable target product in the valorization of crude glycerol, a byproduct of biodiesel production. Various catalytic systems, including CuCr2O4 and ZnO–ZnCr2O4, have been investigated for its synthesis via dehydrogenative condensation of glycerol with 1,2-propanediamine. [, ]

Q13: What analytical techniques are used to identify and quantify 2,6-dimethylpyrazine?

A13: Common techniques include: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , ] * Gas Chromatography-Flame Ionization Detection (GC-FID) [] * Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS [, , ] * Aroma Extract Dilution Analysis (AEDA) coupled with GC-Olfactometry (GC-O) [, ]

Q14: What is the significance of stable isotope dilution analysis (SIDA) in quantifying alkylpyrazines like 2,6-dimethylpyrazine in coffee?

A14: SIDA-GC-MS, using stable isotopes as internal standards, offers high accuracy and precision in quantifying 2,6-dimethylpyrazine and other alkylpyrazines in complex matrices like coffee, allowing for precise determination of their concentration ranges in different coffee samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)

![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)